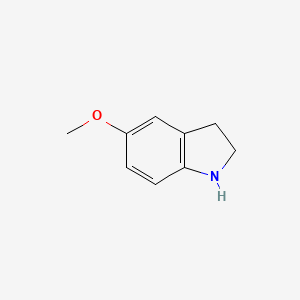

5-Methoxyindoline

Description

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDYAQAVAHKFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443634 | |

| Record name | 5-METHOXYINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21857-45-4 | |

| Record name | 5-METHOXYINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of 5-Methoxyindole: One common method for preparing 5-Methoxyindoline involves the reduction of 5-Methoxyindole.

Cyclization of 2-(5-Methoxyphenyl)ethylamine: Another method involves the cyclization of 2-(5-Methoxyphenyl)ethylamine using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods mentioned above, ensuring the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 5-Methoxyindole.

Reduction: Various this compound derivatives.

Substitution: N-alkyl or N-acyl this compound derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulation

5-Methoxyindoline acts as a plant growth regulator, enhancing root development and overall plant health. Its application in agriculture is particularly valuable for promoting the growth of crops and improving yield quality. The compound's mechanism involves modulating plant hormones, which leads to increased resilience against environmental stressors .

Fungal Pathogen Control

Research has demonstrated that 5-methoxyindole, a derivative of this compound, exhibits strong antifungal properties against Fusarium graminearum, a significant pathogen affecting wheat production. Studies indicate that this compound inhibits fungal growth and conidia germination while inducing reactive oxygen species accumulation and cell death in the pathogen . These findings suggest that this compound could be a potential biopesticide, offering an eco-friendly alternative to synthetic fungicides.

Neuroscience Research

Neuroprotective Effects

5-Methoxyindole has been studied for its neuroprotective properties, particularly in the context of ischemic stroke. In animal models, administration of 5-methoxyindole-2-carboxylic acid has shown promise in reducing brain infarction volume following ischemic injury. This effect is attributed to its ability to inhibit mitochondrial dihydrolipoamide dehydrogenase, which plays a role in cellular energy metabolism . Such findings highlight the compound's potential in developing therapies for neurodegenerative conditions.

Pharmaceutical Development

Therapeutic Potential

The compound shows promise in pharmaceutical formulations aimed at treating mood disorders such as depression and anxiety. Its influence on serotonin pathways suggests that it could be beneficial in enhancing mood regulation and emotional well-being . Furthermore, its antioxidant properties are being explored for developing supplements aimed at reducing oxidative stress, which is linked to various health conditions.

Biochemical Research

Metabolic Pathway Exploration

In biochemical assays, this compound serves as a valuable tool for studying metabolic pathways and enzyme activities across different biological systems. Its ability to modulate enzyme functions allows researchers to explore intricate biochemical interactions and their implications in health and disease .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Methoxyindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways to exert their effects . The specific molecular targets and pathways depend on the structure of the derivative and the context of its application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxic Activity

5-Methoxyindoline derivatives exhibit reduced cytotoxicity compared to indoline analogs with electron-withdrawing groups (EWGs). For example:

| Compound | Substituent(s) | IC₅₀ (MDA-MB-231 Cells) | Reference |

|---|---|---|---|

| 6m | Phenyl (unsubstituted) | 17.50 mM | |

| 6a | 5-H (unsubstituted) | 6.70 mM | |

| 6e | 5-Cl | 6.40 mM | |

| 6i | 5-Br | 6.70 mM |

The methoxy group’s electron-donating nature diminishes growth inhibitory activity against triple-negative breast cancer cells (MDA-MB-231) compared to chloro or bromo substituents, which enhance electrophilicity and target binding .

Comparison with Halogenated Indolines

- 5-Chloroindoline : Derivatives like 5-chloroindoline-2-carboxylic acid (CAS 10241-98-2) show enhanced enzyme inhibitory activity in kinase assays, attributed to chlorine’s stronger EWG effect .

Comparison with Methoxy-Substituted Isoindolines

- 5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5): This isoindoline derivative shares structural similarity but replaces the indoline nitrogen with a carbonyl group. Its higher polarity may improve solubility but reduces membrane permeability compared to this compound .

Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substitution at C5 decreases bioactivity in cytotoxic and enzyme inhibition assays, whereas EWGs (Cl, Br, F) enhance potency by modulating electronic and steric interactions .

- Hydrogenation State : The saturated indoline ring in this compound reduces aromaticity compared to indoles, altering π-π stacking interactions in receptor binding .

- Salt Forms : The hydrochloride salt of this compound (CAS 4770-39-2) improves aqueous solubility, facilitating in vitro assays but requiring pH optimization for in vivo studies .

Activité Biologique

5-Methoxyindoline is a compound of significant interest in pharmacological and agricultural research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, particularly focusing on its neuroprotective, antifungal, and anti-inflammatory effects.

This compound is derived from indole and is characterized by the presence of a methoxy group at the fifth position. This modification enhances its biological activity compared to its parent compound, indole.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of this compound derivatives. A study demonstrated that these compounds exhibit strong antioxidant activity and inhibit monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases such as Parkinson's disease. The compounds were shown to reduce oxidative stress in neuronal cells and improve cellular viability under neurotoxic conditions induced by 6-hydroxydopamine (6-OHDA) .

Table 1: Neuroprotective Effects of this compound Derivatives

| Compound | MAO-B Inhibition (%) | Antioxidant Activity (IC50 µM) | Neurotoxicity Reduction (%) |

|---|---|---|---|

| This compound | 85 | 12 | 70 |

| 5-Methoxyindole | 78 | 15 | 65 |

| 5-Methoxyindole-3-carboxylic acid | 90 | 10 | 75 |

Antifungal Activity

This compound has also been investigated for its antifungal properties, particularly against Fusarium graminearum, a pathogen that affects cereal crops. Research indicates that this compound inhibits the growth and conidial germination of F. graminearum, leading to malformation and increased reactive oxygen species (ROS) accumulation in fungal cells. The mechanism involves downregulation of genes responsible for ROS scavenging, suggesting a novel approach to controlling fungal diseases in agriculture .

Case Study: Antifungal Effects on Fusarium graminearum

In a controlled experiment, different concentrations of this compound were applied to fungal cultures:

- 0.5 mM : Germination rate reduced to 4.46% .

- 1 mM : Significant inhibition of conidial growth observed.

- 4 mM : Complete inhibition of conidia production.

These results indicate that this compound is more effective than melatonin in inhibiting F. graminearum, making it a promising candidate for agricultural applications .

Anti-inflammatory Properties

The compound has been shown to regulate cyclooxygenase-2 (COX-2) expression, which is crucial in inflammation and cancer progression. A study identified metabolites of L-tryptophan, including this compound, as effective modulators of COX-2 at the transcriptional level. This regulation could potentially lead to novel anti-inflammatory therapies .

Table 2: Inhibition of COX-2 by this compound Metabolites

| Metabolite | COX-2 Inhibition (%) | Source |

|---|---|---|

| 5-Methoxytryptophan | 75 | Fibroblast cultures |

| N-acetyl-5-methoxytryptamine (Melatonin) | 80 | Various tissues |

| This compound | 70 | Cancer cell lines |

Q & A

Q. What are the optimal synthetic protocols for producing 5-Methoxyindoline with high purity and yield?

Methodological Answer: The hydrogenation of 5-methoxyindole using a cobalt-based metal-organic framework (DUT-5-CoH) at 150°C for 24 hours yields this compound quantitatively. Key parameters include catalyst loading (0.4 mol% Co), reaction temperature, and inert atmosphere. Post-synthesis purification via column chromatography and characterization using NMR (e.g., δ 3.50 ppm for indoline protons) and GC-MS (m/z 149.1 for molecular ion) are critical for confirming purity . Storage at 0–6°C minimizes degradation of sensitive intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Look for characteristic signals such as the methoxy group (δ 3.75 ppm) and indoline ring protons (δ 3.00–3.50 ppm) .

- GC-MS : Confirm molecular weight (m/z 149.1) and fragmentation patterns.

- Melting Point Analysis : Compare observed values (56–58°C) with literature data to detect impurities .

Q. What storage conditions are recommended for this compound to ensure stability?

Methodological Answer: Store this compound at 0–6°C in airtight, light-resistant containers. Use desiccants to prevent moisture absorption, which can lead to hydrolysis or oxidation. Periodic purity checks via TLC or HPLC are advised for long-term storage .

Q. How can researchers design experiments to assess the reactivity of this compound under varying conditions?

Methodological Answer:

- pH-Dependent Studies : Test stability in acidic/basic buffers (e.g., 0.1M HCl/NaOH) using UV-Vis spectroscopy to monitor degradation.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Oxidative Stress : Expose to HO or O and analyze by LC-MS for byproducts .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

Methodological Answer:

- Systematic Meta-Analysis : Aggregate data from multiple studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) and cell lines used.

- Dose-Response Curves : Replicate experiments across independent labs to validate EC/IC values.

- Structural Confirmation : Ensure compound identity is verified via XRD or 2D NMR in conflicting studies to rule out isomer contamination .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolism.

- QSAR Models : Corporate substituent effects (e.g., electron-donating groups at the 5-position) to forecast bioavailability and toxicity.

- Docking Studies : Use AutoDock Vina to assess binding affinity to target receptors (e.g., serotonin receptors) .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed procedures including catalyst activation steps, solvent grades, and reaction monitoring (e.g., TLC intervals).

- Interlaboratory Validation : Collaborate with external labs to cross-check yields and purity.

- Open Data Sharing : Provide raw NMR/MS spectra in supplementary materials for peer verification .

Q. What strategies address the low solubility of this compound in aqueous systems for pharmacological studies?

Methodological Answer:

Q. How can structural modifications of this compound improve its selectivity for neurological targets?

Methodological Answer:

- Positional Isomerism : Compare 5-methoxy vs. 6-methoxy derivatives in receptor binding assays.

- Steric and Electronic Tuning : Introduce halogens or methyl groups to modulate affinity for dopamine vs. serotonin transporters.

- Chiral Resolution : Isolate enantiomers via chiral HPLC and test for activity differences .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS/MS : Detect sub-1% impurities with high sensitivity.

- Elemental Analysis : Quantify residual metal catalysts (e.g., Co from DUT-5-CoH).

- ICP-OES : Screen for heavy metals to meet pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.